molecular formula C16H24N2O2S B2778303 N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1147755-52-9

N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B2778303
CAS No.: 1147755-52-9
M. Wt: 308.44
InChI Key: MQWYYQXHKVJIRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields This compound features a pyridine ring substituted with a carboxamide group, a methylsulfanyl group, and a 2-[(2-methylcyclohexyl)oxy]ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the pyridine derivative with an appropriate amine under dehydrating conditions.

    Attachment of the Methylsulfanyl Group: This step can be achieved through nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by a methylsulfanyl group.

    Addition of the 2-[(2-methylcyclohexyl)oxy]ethyl Group: This step involves the reaction of the pyridine derivative with 2-[(2-methylcyclohexyl)oxy]ethyl halide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and pathway analysis.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide: can be compared with other pyridine derivatives that have similar functional groups, such as:

Uniqueness

The presence of both the 2-[(2-methylcyclohexyl)oxy]ethyl group and the methylsulfanyl group in this compound makes it unique compared to other pyridine derivatives. This combination of functional groups could confer unique chemical properties and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(2-methylcyclohexyl)oxyethyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c1-12-6-3-4-8-14(12)20-11-10-17-15(19)13-7-5-9-18-16(13)21-2/h5,7,9,12,14H,3-4,6,8,10-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWYYQXHKVJIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1OCCNC(=O)C2=C(N=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.